molecular formula C10H10O2 B1632800 2-Methylchroman-4-one

2-Methylchroman-4-one

カタログ番号: B1632800
分子量: 162.18 g/mol
InChIキー: NCDSEQNSIBPEKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylchroman-4-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Condensation Reactions

2-Methylchroman-4-one undergoes condensation with active methylene compounds like malononitrile, enabling the synthesis of polyfunctional derivatives. For example:

  • Reaction with malononitrile :
    Under reflux in ethanol with piperidine catalysis, this compound reacts with excess malononitrile to form tricarbonitrile derivatives via sequential Knoevenagel condensation and nucleophilic attacks .

ReagentConditionsProductYieldBiological Activity (IC₅₀)
MalononitrileEthanol, reflux6,8-Dichloro-2-methyl-4H-chromen-4-one tricarbonitrile85–92%0.58 ± 0.09 µg/mL (Leishmania)

Electrophilic Substitution

The aromatic ring at position 6 and 8 undergoes electrophilic halogenation. For instance:

  • Chlorination :
    Using Cl₂ or SO₂Cl₂ in acetic acid, this compound forms 6,8-dichloro derivatives, which serve as intermediates for further functionalization .

ElectrophileSolventProductYield
Cl₂ (g)Acetic acid6,8-Dichloro-2-methylchroman-4-one78%

Cyclization Reactions

Intramolecular cyclization is employed to construct fused heterocycles:

  • Iodine-mediated cyclization :
    Ketene dithioacetals derived from this compound undergo iodine-mediated radical cyclization to yield 3-halo-2-(methylthio)-4H-chromen-4-ones .

SubstrateCatalystProductYield
1-(2-Benzyloxyaryl)propenoneI₂ (10%)3-Bromo-2-(methylthio)-4H-chromen-4-one82%

Nucleophilic Additions

The α,β-unsaturated ketone moiety facilitates Michael additions:

  • Reaction with Grignard reagents :
    Methylmagnesium bromide adds to the γ-pyrone system, forming tertiary alcohol derivatives .

NucleophileConditionsProduct¹H NMR (δ, ppm)
CH₃MgBrTHF, 0°C → rt2-Methyl-3-(2-methylprop-1-en-1-yl)chroman-4-ol6.81 (s, 1H), 2.46 (s, 3H)

Oxidation and Reduction

  • Oxidation :
    Using Jones reagent (CrO₃/H₂SO₄), this compound oxidizes to 2-methylchromone-4-carboxylic acid .

  • Reduction :
    LiAlH₄ reduces the carbonyl group to a secondary alcohol, yielding 2-methylchroman-4-ol .

Reaction TypeReagentProductYield
OxidationCrO₃/H₂SO₄2-Methylchromone-4-carboxylic acid65%
ReductionLiAlH₄ in THF2-Methylchroman-4-ol89%

Spectral Characterization

Key spectroscopic data for this compound derivatives:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Methyl-4H-chromen-4-one (3n) 8.01 (s, 1H), 2.46 (s, 3H)178.43 (C=O), 20.91 (CH₃)1645 (C=O), 2920 (C-H)
6,8-Dichloro derivative 7.64 (dd, J = 7.4 Hz, 1H)136.74 (C-Cl), 118.06 (C)753 (C-Cl)

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Methylchroman-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common synthetic routes include Claisen-Schmidt condensation or cyclization of substituted phenolic precursors. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature control (e.g., reflux vs. room temperature), and solvent selection (polar aprotic solvents often enhance yield). Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Analyze δ 2.1–2.3 ppm (methyl group) and δ 4.2–4.5 ppm (chromane oxygen proximity). Compare with literature for consistency .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 164 for [M+H]⁺) and fragmentation patterns.
  • IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹. Cross-validate with computational simulations if discrepancies arise .

Q. How should researchers design in vitro biological assays to evaluate the bioactivity of this compound?

  • Methodological Answer : Use dose-response experiments with appropriate controls (positive/negative) and replicate trials (n ≥ 3). For antioxidant assays (e.g., DPPH radical scavenging), standardize incubation times and solvent concentrations. Report IC₅₀ values with 95% confidence intervals and validate via ANOVA or t-tests .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Document reagent sources, purity grades, and storage conditions.
  • Standardize reaction monitoring (TLC/HPLC) and workup procedures (e.g., extraction solvents).
  • Provide raw spectral data in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to compare assay protocols, cell lines, and compound purity. Meta-analysis of IC₅₀ values with subgroup analyses (e.g., cancer vs. bacterial models) can identify confounding variables. Reproduce key studies under controlled conditions .

Q. What computational approaches are used to predict the reactivity of this compound, and how do they complement experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution at reactive sites (e.g., carbonyl group). Molecular docking predicts binding affinities to biological targets (e.g., enzymes). Validate computational results with experimental kinetic studies or X-ray crystallography .

Q. What strategies are effective for conducting systematic reviews on the pharmacokinetic properties of this compound?

  • Methodological Answer : Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies) and use PRISMA guidelines for literature screening. Extract data on bioavailability, half-life, and metabolite identification. Assess bias using tools like ROBIS and perform sensitivity analyses to address heterogeneity .

Q. How should researchers address inconsistencies in NMR or X-ray crystallography data for this compound derivatives?

  • Methodological Answer : Re-examine sample preparation (e.g., crystallization solvents, purity >95%). For NMR, verify solvent deuterations and temperature effects. Use single-crystal X-ray diffraction with high-resolution settings (≤1.0 Å) to resolve structural ambiguities. Cross-reference with computational NMR chemical shift predictions .

特性

分子式

C10H10O2

分子量

162.18 g/mol

IUPAC名

2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3

InChIキー

NCDSEQNSIBPEKG-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=CC=CC=C2O1

正規SMILES

CC1CC(=O)C2=CC=CC=C2O1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。